(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride
CAS No.:
Cat. No.: VC13655006
Molecular Formula: C9H13Cl2FN2
Molecular Weight: 239.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H13Cl2FN2 |
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Molecular Weight | 239.11 g/mol |
IUPAC Name | (S)-cyclopropyl-(6-fluoropyridin-2-yl)methanamine;dihydrochloride |
Standard InChI | InChI=1S/C9H11FN2.2ClH/c10-8-3-1-2-7(12-8)9(11)6-4-5-6;;/h1-3,6,9H,4-5,11H2;2*1H/t9-;;/m0../s1 |
Standard InChI Key | DSOUNGFOMMVHSE-WWPIYYJJSA-N |
Isomeric SMILES | C1CC1[C@@H](C2=NC(=CC=C2)F)N.Cl.Cl |
SMILES | C1CC1C(C2=NC(=CC=C2)F)N.Cl.Cl |
Canonical SMILES | C1CC1C(C2=NC(=CC=C2)F)N.Cl.Cl |
Introduction
Chemical Structure and Stereochemistry
The molecular formula of (S)-cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride is C₉H₁₃Cl₂FN₂, with a molecular weight of 239.12 g/mol . The structure comprises:
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A 6-fluoropyridin-2-yl aromatic ring, where fluorine is meta to the nitrogen atom.
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A cyclopropyl group bonded to the chiral carbon of the methanamine backbone.
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Two hydrochloride counterions, enhancing solubility in polar solvents.
The (S)-configuration at the chiral center is critical for its stereoselective interactions in biological systems . The SMILES notation (Cl.Cl.C1(CC1)C@HC1=NC(=CC=C1)F) and InChIKey (CMVXBXDWRRQPSF-UHFFFAOYSA-N) confirm the spatial arrangement .
Synthesis and Manufacturing
Synthetic Routes
While explicit synthetic protocols for this compound are proprietary, analogous methods for fluoropyridine derivatives suggest a multi-step process:
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Cyclopropanation: Reaction of vinyl precursors with diazomethane or Simmons-Smith reagents to form the cyclopropyl group .
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Fluorination: Introduction of fluorine at the pyridine C6 position via halogen exchange or electrophilic substitution .
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Amine Formation: Reductive amination or Gabriel synthesis to install the methanamine moiety .
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .
Physicochemical Properties
Solubility and Stability
Property | Value | Source |
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Solubility | Soluble in DMSO, water (10 mM) | |
Storage | -20°C (desiccated) | |
Melting Point | Not reported | – |
The hydrochloride salt improves aqueous solubility, facilitating in vitro assays . Stability studies indicate a 6-month shelf life at -80°C .
Spectroscopic Data
Applications in Research
Medicinal Chemistry
The compound’s fluoropyridine moiety is a common pharmacophore in ATP synthase inhibitors, notably against Mycobacterium tuberculosis . Structural analogs demonstrate:
Chemical Biology
As a building block, it is utilized in:
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Peptide coupling: Amine group participation in amide bond formation .
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Metal catalysis: Pyridine coordination in palladium-mediated cross-couplings .
GHS Code | Hazard Statement | Precautionary Measures |
---|---|---|
H315 | Causes skin irritation | Wear gloves/lab coat |
H319 | Causes serious eye irritation | Use eye protection |
H335 | May cause respiratory irritation | Use fume hood |
Exposure Management
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